molecular formula C20H23NO4 B4054389 4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B4054389
M. Wt: 341.4 g/mol
InChI Key: OPNUTKQTJYOSPK-UHFFFAOYSA-N
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Description

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex organic compound with a unique structure that includes an isopropoxyphenyl group and a dihydroquinolinone core

Properties

IUPAC Name

6,7-dimethoxy-4-(2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-12(2)25-17-8-6-5-7-13(17)14-10-20(22)21-16-11-19(24-4)18(23-3)9-15(14)16/h5-9,11-12,14H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUTKQTJYOSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204082
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-isopropoxyaniline with a suitable aldehyde, followed by cyclization and subsequent methoxylation to introduce the methoxy groups at the 6 and 7 positions. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes. Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinolinone core or the isopropoxyphenyl group.

    Substitution: The methoxy groups and the isopropoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional carbonyl groups, while reduction can lead to fully saturated quinolinone structures.

Scientific Research Applications

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to fully understand its efficacy and safety.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
  • 4-(2-ethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
  • 4-(2-propoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Uniqueness

4-(2-isopropoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as improved binding affinity to biological targets or enhanced stability under certain conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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